(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480162
InChI: InChI=1S/C15H29N3O/c1-10(2)14(16)15(19)17-11-4-6-12(7-5-11)18(3)13-8-9-13/h10-14H,4-9,16H2,1-3H3,(H,17,19)/t11?,12?,14-/m0/s1
SMILES: CC(C)C(C(=O)NC1CCC(CC1)N(C)C2CC2)N
Molecular Formula: C15H29N3O
Molecular Weight: 267.41 g/mol

(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide

CAS No.:

Cat. No.: VC13480162

Molecular Formula: C15H29N3O

Molecular Weight: 267.41 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide -

Specification

Molecular Formula C15H29N3O
Molecular Weight 267.41 g/mol
IUPAC Name (2S)-2-amino-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]-3-methylbutanamide
Standard InChI InChI=1S/C15H29N3O/c1-10(2)14(16)15(19)17-11-4-6-12(7-5-11)18(3)13-8-9-13/h10-14H,4-9,16H2,1-3H3,(H,17,19)/t11?,12?,14-/m0/s1
Standard InChI Key UDUWAYCDQYFANT-YIZWMMSDSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C)C2CC2)N
SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C)C2CC2)N
Canonical SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C)C2CC2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound’s IUPAC name, (2S)-2-amino-3-methyl-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]butanamide, reflects its branched topology. Key attributes include:

PropertyValueSource
Molecular FormulaC₁₅H₂₉N₃O
Molecular Weight267.41 g/mol
CAS Number1353999-45-7
Stereochemistry(S)-configuration at C2
Key Functional GroupsAmide, amino, cyclopropyl, cyclohexyl

The cyclohexyl ring adopts a chair conformation, while the cyclopropyl group introduces geometric strain, potentially influencing binding interactions. The stereocenter at C2 is critical for chiral recognition in biological systems, as evidenced by enantiomer-specific activities in related compounds.

Spectroscopic Characterization

Synthetic batches are typically characterized via nuclear magnetic resonance (NMR) and mass spectrometry (MS):

  • ¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 2.1–2.4 ppm (N-methyl and cyclopropyl CH), and δ 6.5–7.0 ppm (amide NH).

  • MS (ESI+): m/z 268.3 [M+H]⁺, consistent with the molecular formula.

Synthesis and Optimization

Reaction Pathways

The synthesis involves a multi-step sequence (Fig. 1):

  • Cyclohexylamine Modification: 4-Aminocyclohexanol reacts with cyclopropylmethylamine to form 4-(cyclopropyl-methyl-amino)-cyclohexylamine.

  • Amide Coupling: The amine intermediate is coupled with (S)-2-amino-3-methylbutyric acid using carbodiimide reagents (e.g., EDC/HOBt).

  • Purification: Chromatography (silica gel, CH₂Cl₂/MeOH) yields the final product in >95% purity.

Figure 1: Synthetic route highlighting key intermediates.

Yield and Scalability

  • Lab-Scale Yield: 62–68% after purification.

  • Challenges: Epimerization at C2 during coupling necessitates low-temperature conditions (0–5°C).

  • Industrial Feasibility: Current methods are cost-prohibitive due to expensive chiral starting materials; biocatalytic approaches are under investigation .

AnalogActivitySource
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramideDiscontinued due to stability issues
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramideModerate antibacterial activity (MIC: 3.12 μg/mL)

Research Applications and Future Directions

Drug Discovery

  • Antibacterial Agents: Cyclohexyl-cyclopropyl motifs enhance membrane penetration in Gram-positive pathogens .

  • Neurological Targets: Chiral amides modulate serotonin receptors, suggesting antidepressant potential .

Material Science

  • Chiral Catalysts: The compound’s rigid structure facilitates asymmetric synthesis of β-lactams .

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